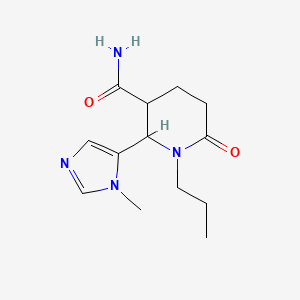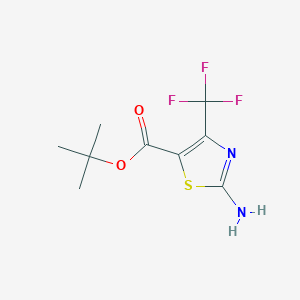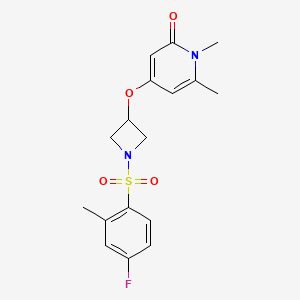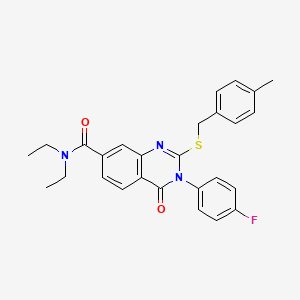
(4-Ethoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including an ethoxy group, a methyl group, a tosyl group, and a quinolinyl group. These groups are common in many bioactive compounds and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an ethoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Analysis
Research in the realm of organic chemistry has developed various synthetic methodologies and chemical analyses for compounds structurally related to "(4-Ethoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone." For instance, studies have focused on the synthesis of novel benzylisoquinoline alkaloids and their derivatives through different synthetic routes, highlighting the importance of spectroscopic methods (NMR, UV, IR, HRESIMS) for structural elucidation (Pudjiastuti et al., 2010). These methodologies are crucial for advancing the synthesis and characterization of new compounds with potential biological activities.
Biomedical Applications
Some research has been directed towards the biomedical applications of related compounds, demonstrating their utility in fluorescence labeling and potential imaging agents for diseases like Parkinson's. The development of novel fluorophores with strong fluorescence across a wide pH range highlights their application in biomedical analysis, such as fluorescent labeling reagents for carboxylic acids determination (Hirano et al., 2004). Furthermore, compounds like HG-10-102-01 have been synthesized for imaging LRRK2 enzyme in Parkinson's disease, showcasing the potential of such compounds in neurodegenerative disease research (Wang et al., 2017).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of certain phenylmethanone derivatives demonstrate the interest in exploring these compounds for their potential health benefits. Studies like those by Çetinkaya et al. (2012) on (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives reveal their significant antioxidant power, suggesting the applicability of structurally similar compounds in the development of antioxidant agents (Çetinkaya et al., 2012).
Theoretical and Spectroscopic Studies
Theoretical studies, including DFT calculations, electronic structure analysis, and NLO properties, have been conducted on compounds like 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), providing insights into the electronic and photophysical properties of these molecules. Such studies are foundational for understanding the behavior of complex organic molecules and their applications in materials science and molecular electronics (Halim & Ibrahim, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-10-8-19(9-11-20)25(28)23-16-27-24-14-7-18(3)15-22(24)26(23)32(29,30)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXLXDDYWHTCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

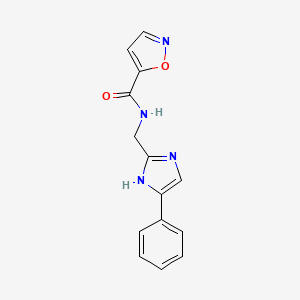
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}propanamide](/img/structure/B2879417.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)


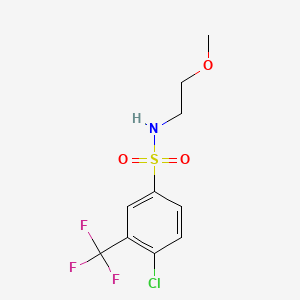
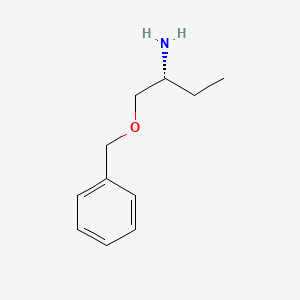
![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)
